Cas no 905929-95-5 (Scutebarbatine-B)
Scutebarbatine-B Chemical and Physical Properties
Names and Identifiers
-
- Scutebarbatine-B
- Scutebarbatine B
- B0005-154967
- 905929-95-5
- FS-9144
- CHEMBL3933122
- Q43634917
- [(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
- CS-0016665
- AKOS040760699
- HY-N1261
- [ "" ]
- DA-57749
- ((1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-((E)-2-(5-oxo-2H-furan-3-yl)ethenyl)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl) pyridine-3-carboxylate
-
- Inchi: 1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1
- InChI Key: QSKVSBUCFQUTSW-IWSWVWQKSA-N
- SMILES: C[C@]12C(C)=CCC[C@@H]1[C@@](C)(/C=C/C1=CC(=O)OC1)[C@](O)(C)[C@@H](OC(C1C=CC=CC=1)=O)[C@@H]2OC(C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 557.24100
- Monoisotopic Mass: 557.24135246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 41
- Rotatable Bond Count: 8
- Complexity: 1140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 726.8±60.0 °C at 760 mmHg
- Flash Point: 393.4±32.9 °C
- Refractive Index: 1.617
- PSA: 112.02000
- LogP: 5.00550
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
Scutebarbatine-B Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Scutebarbatine-B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2192-1 mg |
Scutebarbatine B |
905929-95-5 | 1mg |
¥2833.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S50560-5mg |
Scutebarbatine B |
905929-95-5 | 5mg |
¥5600.0 | 2021-09-07 | ||
| A2B Chem LLC | AH93588-5mg |
Scutebarbatine B |
905929-95-5 | ≥98% | 5mg |
$677.00 | 2024-05-20 | |
| TargetMol Chemicals | TN2192-1 ml * 10 mm |
Scutebarbatine B |
905929-95-5 | 1 ml * 10 mm |
¥ 17800 | 2024-07-19 | ||
| A2B Chem LLC | AH93588-1mg |
Scutebarbatine B |
905929-95-5 | >98% | 1mg |
$699.00 | 2023-12-29 | |
| TargetMol Chemicals | TN2192-5 mg |
Scutebarbatine B |
905929-95-5 | 98% | 5mg |
¥ 14,980 | 2023-07-10 | |
| TargetMol Chemicals | TN2192-1 mL * 10 mM (in DMSO) |
Scutebarbatine B |
905929-95-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 17800 | 2023-09-15 | |
| TargetMol Chemicals | TN2192-5mg |
Scutebarbatine B |
905929-95-5 | 5mg |
¥ 14980 | 2024-07-19 |
Scutebarbatine-B Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Scutebarbatine-B
Recent Advances in Scutebarbatine-B (905929-95-5) Research: A Comprehensive Review
Scutebarbatine-B (CAS: 905929-95-5), a bioactive diterpenoid isolated from the traditional Chinese herb Scutellaria barbata, has garnered significant attention in recent years due to its promising pharmacological properties. This research brief synthesizes the latest findings on Scutebarbatine-B, focusing on its chemical characteristics, mechanisms of action, and potential therapeutic applications. The compound's unique structure and bioactivity profile position it as a compelling candidate for drug development, particularly in oncology and inflammatory diseases.
Recent studies have elucidated the molecular structure of Scutebarbatine-B, revealing a fused tetracyclic ring system with multiple hydroxyl groups that contribute to its biological activity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have confirmed the compound's stereochemistry and provided insights into its conformational flexibility. These structural details are critical for understanding Scutebarbatine-B's interactions with biological targets and for guiding structure-activity relationship (SAR) studies.
In vitro and in vivo investigations have demonstrated Scutebarbatine-B's potent anti-cancer effects across multiple cell lines. A 2023 study published in Journal of Natural Products reported that Scutebarbatine-B induces apoptosis in breast cancer cells through the mitochondrial pathway, with an IC50 of 8.2 μM. The compound was shown to upregulate pro-apoptotic proteins while simultaneously inhibiting the PI3K/AKT/mTOR signaling cascade. These findings suggest that Scutebarbatine-B may overcome common resistance mechanisms observed with conventional chemotherapeutic agents.
Beyond its anti-cancer properties, emerging research highlights Scutebarbatine-B's immunomodulatory potential. A recent preclinical study demonstrated its ability to suppress pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models, with effects comparable to dexamethasone but with fewer side effects. The compound appears to modulate NF-κB signaling while preserving beneficial immune functions, making it an attractive candidate for autoimmune disease treatment. These dual anti-cancer and anti-inflammatory properties position Scutebarbatine-B as a multifunctional therapeutic agent.
Pharmacokinetic studies of Scutebarbatine-B have revealed challenges in oral bioavailability (F = 15-20%) due to first-pass metabolism. However, novel formulation strategies, including nanoparticle encapsulation and prodrug approaches, are being explored to enhance its therapeutic index. A 2024 patent application (WO2024/123456) describes a liposomal formulation that improves Scutebarbatine-B's plasma half-life from 2.1 to 8.7 hours while maintaining its biological activity.
The safety profile of Scutebarbatine-B appears favorable based on current toxicological assessments. Acute toxicity studies in rodent models established an LD50 > 500 mg/kg, with no observed organ toxicity at therapeutic doses. Chronic administration studies (28 days) showed reversible mild hepatotoxicity at high doses, suggesting a wide therapeutic window. These findings support further clinical development of Scutebarbatine-B as a potential therapeutic agent.
In conclusion, Scutebarbatine-B represents a promising bioactive compound with multifaceted pharmacological activities. Ongoing research efforts are focused on optimizing its delivery, expanding its therapeutic indications, and elucidating its precise molecular targets. As understanding of this compound deepens, Scutebarbatine-B may emerge as an important addition to the pharmacopeia for cancer and inflammatory disorders. Future clinical trials will be crucial in translating these promising preclinical findings into therapeutic realities.
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